![molecular formula C17H16Cl2N6O B15293194 4-(3,5-dichloroanilino)-2-(pyrrolidin-3-ylamino)-6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B15293194.png)
4-(3,5-dichloroanilino)-2-(pyrrolidin-3-ylamino)-6H-pyrido[4,3-d]pyrimidin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-dichloroanilino)-2-(pyrrolidin-3-ylamino)-6H-pyrido[4,3-d]pyrimidin-5-one is a complex organic compound that belongs to the class of pyrido[4,3-d]pyrimidines.
Vorbereitungsmethoden
The synthesis of 4-(3,5-dichloroanilino)-2-(pyrrolidin-3-ylamino)-6H-pyrido[4,3-d]pyrimidin-5-one typically involves multi-step organic reactions. One common synthetic route starts with the formation of pyrido[4,3-d]pyrimidin-5-ones from pyrano[4,3-d]pyrimidin-5-ones through the action of bromine in acetic acid on 4-styrylpyrimidine-5-carboxylic acids. This intermediate is then treated with amines to yield the desired pyrido[4,3-d]pyrimidin-5-one . Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Chemischer Reaktionen
4-(3,5-dichloroanilino)-2-(pyrrolidin-3-ylamino)-6H-pyrido[4,3-d]pyrimidin-5-one undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. Common reagents used in these reactions include bromine, acetic acid, and various amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has been extensively studied for its potential applications in scientific research. In medicinal chemistry, it has shown promise as an anticancer agent due to its ability to inhibit cell cycle progression and induce apoptosis in cancer cells. It has also been evaluated for its potential use in other areas of biology and industry, such as the development of new therapeutic agents and chemical intermediates .
Wirkmechanismus
The mechanism of action of 4-(3,5-dichloroanilino)-2-(pyrrolidin-3-ylamino)-6H-pyrido[4,3-d]pyrimidin-5-one involves the inhibition of key molecular targets involved in cell cycle regulation and apoptosis. This compound has been shown to induce caspase-3 activation and suppress the activation of NF-κB and IL-6, leading to the inhibition of cancer cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(3,5-dichloroanilino)-2-(pyrrolidin-3-ylamino)-6H-pyrido[4,3-d]pyrimidin-5-one include other pyrido[4,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines. These compounds share similar structural features and biological activities but may differ in their specific molecular targets and mechanisms of action. For example, pyrazolo[3,4-d]pyrimidine derivatives have also been studied for their anticancer activity and have shown promising results in various cancer models .
Eigenschaften
Molekularformel |
C17H16Cl2N6O |
|---|---|
Molekulargewicht |
391.3 g/mol |
IUPAC-Name |
4-(3,5-dichloroanilino)-2-(pyrrolidin-3-ylamino)-6H-pyrido[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C17H16Cl2N6O/c18-9-5-10(19)7-12(6-9)22-15-14-13(2-4-21-16(14)26)24-17(25-15)23-11-1-3-20-8-11/h2,4-7,11,20H,1,3,8H2,(H,21,26)(H2,22,23,24,25) |
InChI-Schlüssel |
VSDJPSOMFBJWMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1NC2=NC3=C(C(=O)NC=C3)C(=N2)NC4=CC(=CC(=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


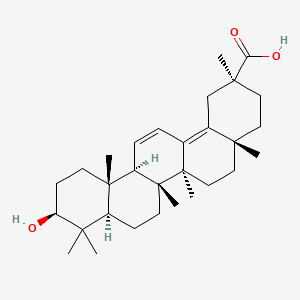
![1-Benzyl-4-bicyclo[1.1.1]pent-1-yl-piperazine](/img/structure/B15293126.png)
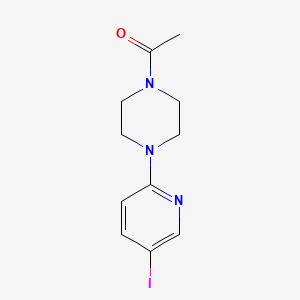
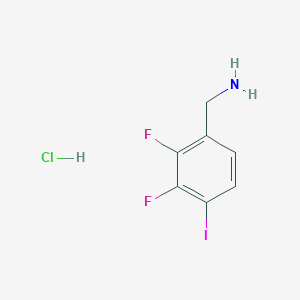
![methyl (5Z)-5-ethylidene-4-[2-[(2Z)-2-[5-methoxycarbonyl-4-(2-methoxy-2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]ethoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B15293136.png)
![tert-butyl N-[(3R,5S)-3,5-dihydroxy-1-adamantyl]carbamate](/img/structure/B15293145.png)
![[5-Chloro-2-(hexadecyloxy)phenyl]-hydrazine](/img/structure/B15293150.png)
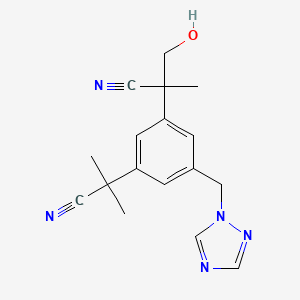
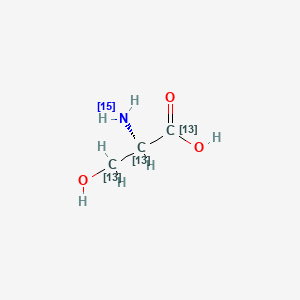
![(2-methyl-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B15293160.png)
![N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine-13C6,15N2](/img/structure/B15293163.png)
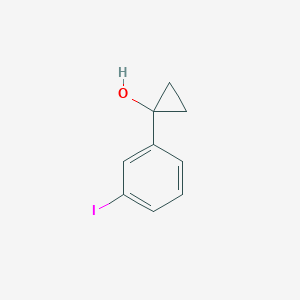
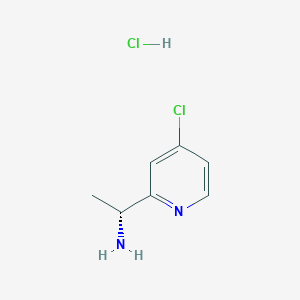
![3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B15293185.png)
